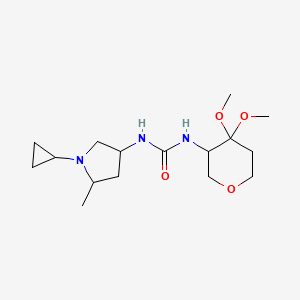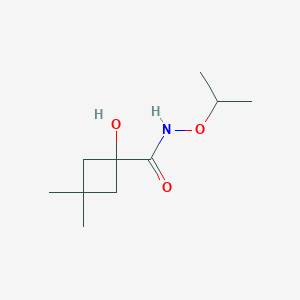
1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea, also known as CPP-115, is a potent and selective inhibitor of the enzyme, gamma-aminobutyric acid (GABA) aminotransferase. The inhibition of this enzyme leads to an increase in the levels of GABA, an inhibitory neurotransmitter in the central nervous system. CPP-115 has been studied for its potential use in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea works by inhibiting the enzyme, GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea increases the levels of GABA in the brain, which can help to reduce the excitability of neurons and prevent seizures.
Biochemical and Physiological Effects:
The increase in GABA levels in the brain as a result of 1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea administration can lead to various biochemical and physiological effects. These include the reduction of neuronal excitability, the prevention of seizures, and the reduction of anxiety and stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea for lab experiments is its potency and selectivity for GABA aminotransferase. This allows for precise targeting of this enzyme and the resulting increase in GABA levels. However, one limitation is that 1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea may not be suitable for long-term use, as prolonged inhibition of GABA aminotransferase may lead to the downregulation of GABA receptors and a decrease in GABA levels.
Direcciones Futuras
There are several future directions for the study of 1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea. One potential area of research is the development of new derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of the potential use of 1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea in the treatment of other neurological and psychiatric disorders, such as depression and post-traumatic stress disorder. Additionally, further research is needed to fully understand the long-term effects of 1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea administration and its potential for abuse.
Métodos De Síntesis
1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea can be synthesized through a multi-step process involving the reaction of 1-cyclopropyl-5-methylpyrrolidin-3-amine with 3-(4,4-dimethoxyoxan-3-yl)propionic acid, followed by the conversion of the resulting intermediate to the urea derivative.
Aplicaciones Científicas De Investigación
1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. It has been shown to increase the levels of GABA in the brain, which can help to reduce the excitability of neurons and prevent seizures. In addition, 1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea has been studied for its potential use in the treatment of cocaine addiction, as it has been shown to reduce the rewarding effects of cocaine.
Propiedades
IUPAC Name |
1-(1-cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O4/c1-11-8-12(9-19(11)13-4-5-13)17-15(20)18-14-10-23-7-6-16(14,21-2)22-3/h11-14H,4-10H2,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDSSUGHJDIIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C2CC2)NC(=O)NC3COCCC3(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-difluoro-5-(1H-pyrazol-5-ylmethylcarbamoyl)spiro[2.3]hexane-1-carboxylic acid](/img/structure/B7438615.png)
![5-[(1-Ethyl-6-oxopyridin-3-yl)carbamoyl]-2,2-difluorospiro[2.3]hexane-1-carboxylic acid](/img/structure/B7438616.png)
![[(5S,7R)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]-(6-methoxy-7-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7438628.png)
![[3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone](/img/structure/B7438636.png)

![2-[1-[2-(2,6-Dichlorophenyl)acetyl]piperidin-4-yl]-2-hydroxyacetic acid](/img/structure/B7438654.png)
![N-ethylspiro[8-azabicyclo[3.2.1]octane-3,3'-diazirine]-8-carboxamide](/img/structure/B7438671.png)
![N-(1,2-diazaspiro[2.5]oct-1-en-6-yl)-1-(2,3-dihydro-1,4-benzodioxin-3-yl)methanesulfonamide](/img/structure/B7438678.png)
![(4S)-N-[2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxamide](/img/structure/B7438681.png)
![(4-Cyclopropyl-2-methylpyrimidin-5-yl)-[4-(imidazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7438686.png)
![(6,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)-(4-hydroxy-2,2-dimethylpyrrolidin-1-yl)methanone](/img/structure/B7438691.png)
![N-(1,2-thiazol-4-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7438701.png)
![1-[(2-Aminopyridin-3-yl)methyl]-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylurea](/img/structure/B7438706.png)
![4-hydroxy-3-methyl-N-(2-oxatricyclo[5.4.0.01,5]undecan-8-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7438716.png)